molecular formula C22H16N4O5S2 B2513132 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 898422-22-5

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No.: B2513132
CAS No.: 898422-22-5
M. Wt: 480.51
InChI Key: YIRCICDNORTZQD-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C22H16N4O5S2 and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial and Antifungal Properties :

    • Thiazole derivatives, including those related to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide, have shown significant antimicrobial activity against various bacteria and fungi. For example, some derivatives demonstrated high antimicrobial activity against Gram-positive species like Bacillus subtilis and Staphylococcus pyogenes, as well as Gram-negative species like Pseudomonas aeruginosa and Escherichia coli, and antifungal species like Candida albicans and Aspergillus niger (Chawla, 2016).
  • Anticancer Evaluation :

    • Certain derivatives of this compound have been found to possess anticancer properties. For instance, some compounds exhibited moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer, showing higher efficacy than some reference drugs (Ravinaik et al., 2021).
  • Cardiac Electrophysiological Activity :

    • Derivatives have also been researched for their cardiac electrophysiological activity. Some compounds in this category have been compared to clinical trial drugs for their potential as selective class III agents, which can impact cardiac rhythm (Morgan et al., 1990).
  • Anticonvulsant Activity :

    • Research into the anticonvulsant activity of thiadiazole derivatives has shown promising results. Certain compounds exhibited potent anticonvulsant activity in tests, suggesting potential applications in this area (Singh et al., 2012).

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)16-5-4-6-18(13-16)26(28)29)15-9-11-17(12-10-15)25-33(30,31)19-7-2-1-3-8-19/h1-14,25H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRCICDNORTZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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